molecular formula C8H8BrNO2 B13433455 Beta-(p-Nitrophenyl)ethyl Bromide-d4

Beta-(p-Nitrophenyl)ethyl Bromide-d4

Cat. No.: B13433455
M. Wt: 234.08 g/mol
InChI Key: NTURQZFFJDCTMZ-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-(p-Nitrophenyl)ethyl Bromide-d4: is a deuterated compound with the molecular formula C8H4D4BrNO2 and a molecular weight of 234.08 g/mol . This compound is a stable isotope-labeled analog of Beta-(p-Nitrophenyl)ethyl Bromide , where the hydrogen atoms are replaced with deuterium. It is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beta-(p-Nitrophenyl)ethyl Bromide-d4 typically involves the bromination of Beta-(p-Nitrophenyl)ethyl Alcohol-d4 . The reaction is carried out in the presence of a brominating agent such as phosphorus tribromide or hydrobromic acid . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

Scientific Research Applications

Chemistry: Beta-(p-Nitrophenyl)ethyl Bromide-d4 is used as a building block in the synthesis of various organic compounds. Its deuterated form is particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures .

Biology and Medicine: In biological research, This compound is used as a probe to study enzyme mechanisms and protein interactions. It is also employed in the development of radiolabeled compounds for imaging and diagnostic purposes .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceutical intermediates and agrochemicals . Its stable isotope-labeled form is valuable in pharmacokinetic studies to trace the metabolic pathways of drugs .

Mechanism of Action

Beta-(p-Nitrophenyl)ethyl Bromide-d4: exerts its effects primarily through nucleophilic substitution reactions . The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The nitro group can also participate in electron-withdrawing effects , stabilizing the transition state during reactions .

Comparison with Similar Compounds

  • Beta-(p-Nitrophenyl)ethyl Bromide
  • Beta-(p-Nitrophenyl)ethyl Chloride
  • Beta-(p-Nitrophenyl)ethyl Iodide
  • Beta-(p-Nitrophenyl)ethyl Fluoride

Uniqueness: The deuterated form, Beta-(p-Nitrophenyl)ethyl Bromide-d4 , is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and mass spectrometry . The deuterium atoms help in reducing background signals and improving the accuracy of analytical measurements .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

234.08 g/mol

IUPAC Name

1-(2-bromo-1,1,2,2-tetradeuterioethyl)-4-nitrobenzene

InChI

InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2/i5D2,6D2

InChI Key

NTURQZFFJDCTMZ-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)[N+](=O)[O-])C([2H])([2H])Br

Canonical SMILES

C1=CC(=CC=C1CCBr)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.